6-(4-bromophenyl)-2-chloro-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
6-(4-bromophenyl)-2-chloro-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a chromeno ring fused with a triazolopyrimidine core, and substituted with bromophenyl and methylphenyl groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-chloro-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno Ring: The initial step involves the synthesis of the chromeno ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions.
Introduction of the Triazolopyrimidine Core: The chromeno intermediate is then reacted with a triazole derivative. This step often requires the use of a strong base such as sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Substitution with Bromophenyl and Methylphenyl Groups: The final step involves the introduction of the bromophenyl and methylphenyl groups through electrophilic aromatic substitution reactions. This can be achieved using bromobenzene and methylbenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting it to a dihydro derivative.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) for nucleophilic substitution and bromine (Br2) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, 6-(4-bromophenyl)-2-chloro-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has shown promise in preliminary studies as an inhibitor of certain enzymes. This makes it a candidate for further research in enzyme inhibition and related biological processes.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 6-(4-bromophenyl)-2-chloro-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-bromophenyl)-2-chloro-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 6-(4-chlorophenyl)-2-bromo-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 6-(4-methylphenyl)-2-chloro-7-(4-bromophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C25H18BrClN4O |
---|---|
Molecular Weight |
505.8 g/mol |
IUPAC Name |
9-(4-bromophenyl)-4-chloro-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C25H18BrClN4O/c1-14-2-4-15(5-3-14)23-21-22(30-25-28-13-29-31(23)25)19-12-18(27)10-11-20(19)32-24(21)16-6-8-17(26)9-7-16/h2-13,23-24H,1H3,(H,28,29,30) |
InChI Key |
BWEGCPNWTAVCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)Br)NC6=NC=NN26 |
Origin of Product |
United States |
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